1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione is a heterocyclic compound that belongs to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione typically involves the cyclization of anthranilic acid derivatives. One common method is the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method allows for the synthesis of 2-substituted benzoxazin-4-one derivatives under mild conditions and with high yields .
Industrial Production Methods
Industrial production methods for benzoxazinone derivatives often involve the preparation of N-acylated anthranilic acid derivatives, followed by cyclization using agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its ability to interact with biological targets.
Medicine: It has shown promise as an anti-neoplastic agent and a protease inhibitor.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved in its mechanism of action depend on the specific biological target .
Comparison with Similar Compounds
1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione is unique among benzoxazinone derivatives due to its specific substituents and their effects on its chemical and biological properties. Similar compounds include:
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in benzoxazinones and exhibit different biological activities.
2-Substituted 4H-3,1-benzoxazin-4-ones: These compounds have various substituents at the 2-position, which can significantly alter their properties.
Properties
Molecular Formula |
C9H8NO3+ |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C9H8NO3/c1-10-7-5-3-2-4-6(7)8(11)13-9(10)12/h2-6H,1H3/q+1 |
InChI Key |
DSDKCRAWCYFIME-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2C(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.